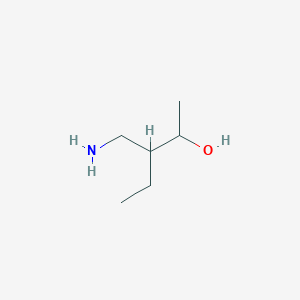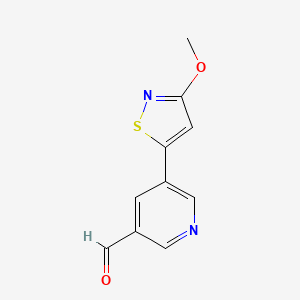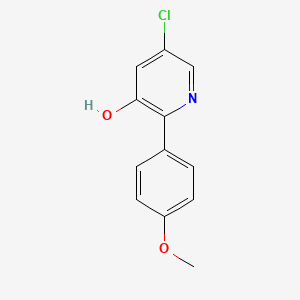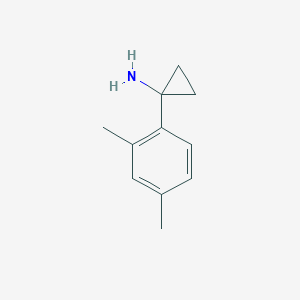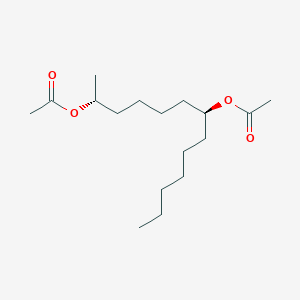
(r,s)-2,7-Diacetoxytridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r,s)-2,7-Diacetoxytridecane is an organic compound that belongs to the class of diacetates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-2,7-Diacetoxytridecane typically involves the acetylation of 2,7-dihydroxytridecane. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solvent-free conditions or minimal solvents is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(r,s)-2,7-Diacetoxytridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or ketones.
Reduction: Reduction reactions can convert it into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diacids or diketones.
Reduction: Diols.
Substitution: Compounds with different functional groups replacing the acetoxy groups.
Aplicaciones Científicas De Investigación
(r,s)-2,7-Diacetoxytridecane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (r,s)-2,7-Diacetoxytridecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dihydroxytridecane: The precursor to (r,s)-2,7-Diacetoxytridecane, differing by the presence of hydroxyl groups instead of acetoxy groups.
2,7-Diacetoxyundecane: A similar compound with a shorter carbon chain.
2,7-Diacetoxytetradecane: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two acetoxy groups. This makes it a valuable compound for studying stereochemical effects and for use in applications requiring specific chiral properties.
Propiedades
Fórmula molecular |
C17H32O4 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[(2R,7S)-7-acetyloxytridecan-2-yl] acetate |
InChI |
InChI=1S/C17H32O4/c1-5-6-7-8-12-17(21-16(4)19)13-10-9-11-14(2)20-15(3)18/h14,17H,5-13H2,1-4H3/t14-,17+/m1/s1 |
Clave InChI |
CZDAGXZQSCOKIL-PBHICJAKSA-N |
SMILES isomérico |
CCCCCC[C@@H](CCCC[C@@H](C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCC(CCCCC(C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


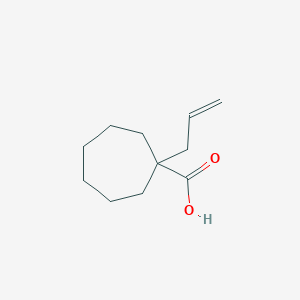
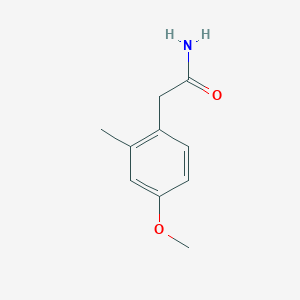
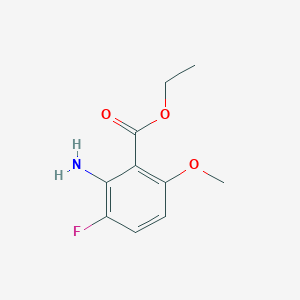
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
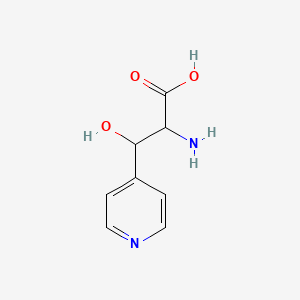
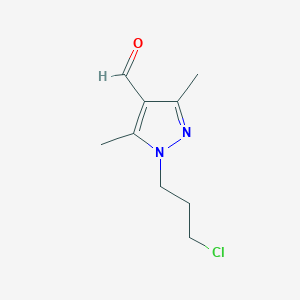
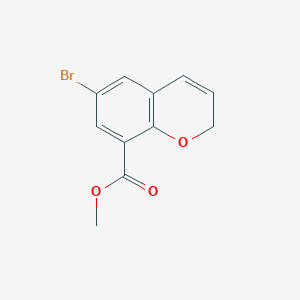
![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
